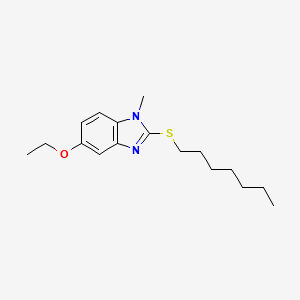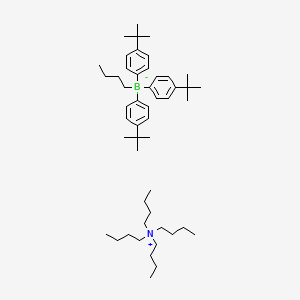
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is a chemical compound with the molecular formula C50H84BN. It is known for its unique structure, which includes a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate typically involves the reaction of tetrabutylammonium bromide with butyl tris-(4-tert-butylphenyl)borate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, reaction control, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various borate esters, while reduction can produce different borohydride derivatives.
Applications De Recherche Scientifique
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to interact with different substrates and reagents, facilitating specific chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium bromide: A common quaternary ammonium salt used in phase-transfer catalysis.
Butyl tris-(4-tert-butylphenyl)borate: A related borate compound with similar structural features.
Uniqueness
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is unique due to its combination of a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This combination imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
189947-86-2 |
|---|---|
Formule moléculaire |
C50H84BN |
Poids moléculaire |
710.0 g/mol |
Nom IUPAC |
butyl-tris(4-tert-butylphenyl)boranuide;tetrabutylazanium |
InChI |
InChI=1S/C34H48B.C16H36N/c1-11-12-25-35(29-19-13-26(14-20-29)32(2,3)4,30-21-15-27(16-22-30)33(5,6)7)31-23-17-28(18-24-31)34(8,9)10;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13-24H,11-12,25H2,1-10H3;5-16H2,1-4H3/q-1;+1 |
Clé InChI |
DVFYERJSRJAZMC-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCC)(C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


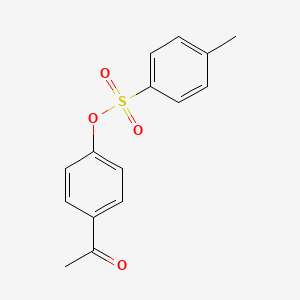
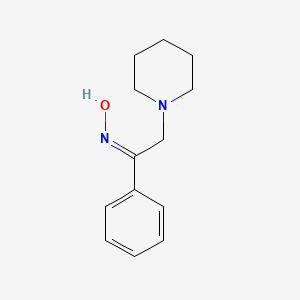
![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
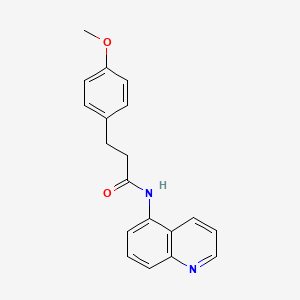
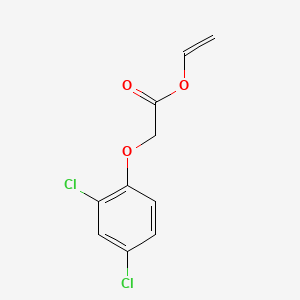
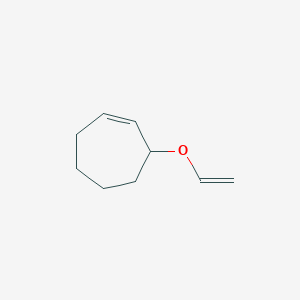
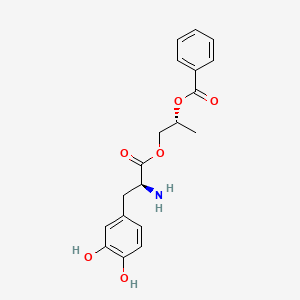
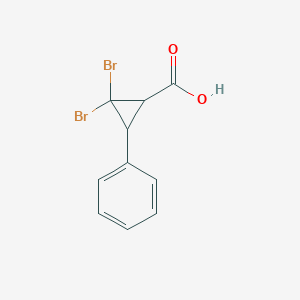
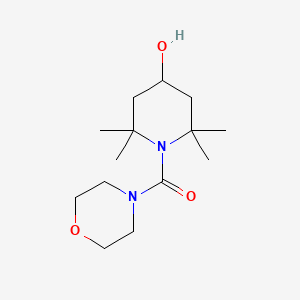
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)
